molecular formula C14H12N2OS B047356 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 83989-90-6

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B047356
CAS RN: 83989-90-6
M. Wt: 256.32 g/mol
InChI Key: MTTDRMWFWJDYJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives, including compounds similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, involves multicomponent reactions that yield these compounds in excellent isolated yields. A common method involves starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in solvents like 1-propanol at reflux temperature without any added catalysts (Gholap et al., 2007). Another approach includes treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate to synthesize 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives (Elkholy & Morsy, 2006).

Molecular Structure Analysis

The molecular structure of compounds within this class, such as iron(III) chloride complexes with analogous chemical structures, has been determined through X-ray single-crystal diffraction. These structures often feature interesting geometrical arrangements, such as tetrahedral anions with usual geometry and specific structural features like hydrogen bonds linking organic molecules (Sokol et al., 2003).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives undergo various chemical reactions, including condensation with different reagents leading to the formation of structurally diverse compounds. For instance, the reactivity of certain derivatives towards reagents such as DMF-DMA, carbon disulfide, urea, and thiourea has been studied, revealing the potential to synthesize a wide range of antimicrobial agents (Elkholy & Morsy, 2006).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, including those similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, are closely linked to their molecular structure. The crystal structure analysis provides insights into the conformation, molecular packing, and intermolecular interactions that dictate their physical state, stability, and solubility (Sokol et al., 2003).

Chemical Properties Analysis

The chemical properties of these compounds are varied and are influenced by their functional groups and structural framework. For instance, the presence of the mercapto group and the nitrile group in the tetrahydroquinoline core contributes to their reactivity and interactions with various chemical reagents, offering a pathway to synthesize a broad range of derivatives with potential biological activities (Gholap et al., 2007).

Scientific Research Applications

Reactivity and Synthesis

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibit diverse reactivity, making them valuable for various synthetic applications. Elkholy and Morsy (2006) explored the reactivity of a similar compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, towards several reagents including dimethylformamide dimethyl acetal, carbon disulfide, and urea, highlighting its potential in synthesizing a range of derivatives with possible antimicrobial activities (Elkholy & Morsy, 2006). Similarly, Gholap et al. (2007) synthesized a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, evaluating their antifungal properties and establishing a relationship between functional group variation and biological activity (Gholap et al., 2007).

Complex Reactions and Transformations

The compound’s structural complexity allows for intricate chemical transformations. For instance, Wan et al. (2011) achieved the synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles through a one-pot reaction involving multiple components, resulting in the construction of new bonds and cleavage of existing ones (Wan et al., 2011). Ahmed et al. (2003) synthesized various pyrimidine and fused pyrimidine derivatives starting from related compounds, illustrating the versatility of this class of compounds in synthesizing complex heterocyclic structures (Ahmed et al., 2003).

Catalysis and Green Chemistry

The compound and its derivatives are also involved in environmentally friendly chemical processes. Mogle et al. (2015) described a green method for synthesizing tetrahydroquinoline-3-carbonitrile derivatives, emphasizing catalyst recyclability and avoidance of hazardous reagents, marking an important step towards sustainable chemistry (Mogle et al., 2015).

Biological Interactions and Activity

Although specifics on biological interactions are limited, the structural analogy and reactivity of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile suggest potential biological relevance. For example, the synthesis and evaluation of derivatives for antifungal properties indicate possible applications in developing new therapeutics or bioactive substances (Gholap et al., 2007).

properties

IUPAC Name

4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDRMWFWJDYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353601
Record name 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS RN

83989-90-6
Record name 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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